molecular formula C11H14ClFN2O B1443035 1-(2-Fluorophenyl)-3-(methylamino)pyrrolidin-2-one hydrochloride CAS No. 1311313-52-6

1-(2-Fluorophenyl)-3-(methylamino)pyrrolidin-2-one hydrochloride

Cat. No.: B1443035
CAS No.: 1311313-52-6
M. Wt: 244.69 g/mol
InChI Key: QMEPFQFHJSOYTA-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-(methylamino)pyrrolidin-2-one hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a fluorophenyl group, a methylamino group, and a pyrrolidinone ring

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-3-(methylamino)pyrrolidin-2-one hydrochloride involves several steps, typically starting with the preparation of the pyrrolidinone ring One common synthetic route includes the reaction of 2-fluorobenzaldehyde with methylamine to form an intermediate, which is then cyclized to produce the pyrrolidinone ring

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity. These methods often involve the use of advanced techniques such as catalytic hydrogenation, high-pressure reactions, and purification processes like recrystallization and chromatography.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-3-(methylamino)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents such as halogens or nucleophiles. These reactions can lead to the formation of substituted derivatives with different functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Fluorophenyl)-3-(methylamino)pyrrolidin-2-one hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-(methylamino)pyrrolidin-2-one hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(2-Fluorophenyl)-3-(methylamino)pyrrolidin-2-one hydrochloride can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)-3-(methylamino)pyrrolidin-2-one hydrochloride: Similar structure but with a chlorine atom instead of a fluorine atom.

    1-(2-Bromophenyl)-3-(methylamino)pyrrolidin-2-one hydrochloride: Similar structure but with a bromine atom instead of a fluorine atom.

    1-(2-Iodophenyl)-3-(methylamino)pyrrolidin-2-one hydrochloride: Similar structure but with an iodine atom instead of a fluorine atom.

The uniqueness of this compound lies in its specific chemical properties and reactivity, which are influenced by the presence of the fluorine atom. This makes it distinct from its analogs with different halogen atoms.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-(methylamino)pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O.ClH/c1-13-9-6-7-14(11(9)15)10-5-3-2-4-8(10)12;/h2-5,9,13H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEPFQFHJSOYTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(C1=O)C2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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